2-fluoroethane-1-sulfonic acid
Description
Significance of Organofluorine Chemistry in Advanced Materials and Catalysis
Organofluorine chemistry has revolutionized the development of advanced materials and catalysis. evitachem.com The introduction of fluorine can dramatically alter the physical, chemical, and biological properties of a molecule due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. oup.com In materials science, fluorinated polymers like polytetrafluoroethylene (PTFE) are renowned for their chemical inertness, thermal stability, and low friction coefficients. oup.com Fluorinated compounds are also critical in the design of high-performance liquid crystals and membranes. In catalysis, the electron-withdrawing nature of fluorine can be used to tune the acidity and reactivity of catalysts. organic-chemistry.org For instance, fluorinated sulfonic acids are often employed as superacid catalysts in various organic transformations. cas.cn
Overview of Sulfonic Acid Functionalities in Organic and Inorganic Systems
Sulfonic acids (R-SO₃H) are a class of organosulfur compounds characterized by their strong Brønsted acidity. cas.cn This acidity, often comparable to or exceeding that of mineral acids, makes them excellent catalysts for reactions such as esterification, alkylation, and hydration. acs.org The sulfonate group's ability to enhance water solubility is another key feature, exploited in detergents, dyes, and pharmaceuticals. nih.gov In inorganic systems, sulfonic acid functionalities can be grafted onto solid supports like silica (B1680970) or polymers to create heterogeneous catalysts, which offer advantages in terms of separation and reusability. acs.orggoogleapis.com
Contextualization of 2-Fluoroethane-1-sulfonic Acid within Fluorinated Organosulfur Chemistry
This compound belongs to the family of short-chain per- and polyfluoroalkyl substances (PFAS), which have garnered significant attention due to their unique properties and environmental persistence. nih.govnih.gov Unlike their more heavily fluorinated counterparts, such as perfluorooctanesulfonic acid (PFOS), short-chain fluorinated sulfonic acids possess a different balance of properties. rsc.orgepa.gov The single fluorine atom in this compound, positioned on the carbon adjacent to the sulfonic acid group (the β-position), is expected to influence its acidity and reactivity through inductive effects, while maintaining a degree of hydrophilicity. It represents a structural bridge between simple alkanesulfonic acids and their perfluorinated analogues.
Research Gaps and Emerging Avenues for Scholarly Inquiry Pertaining to this compound
Despite its seemingly simple structure, a thorough review of the scientific literature reveals a significant lack of dedicated research on this compound. While its precursor, 2-fluoroethanesulfonyl fluoride (B91410), is commercially available, detailed studies on the synthesis, reactivity, and applications of the corresponding sulfonic acid are sparse. evitachem.com This presents a clear research gap and an opportunity for scholarly inquiry.
Key areas for future investigation include:
Optimized Synthesis: Developing efficient and scalable synthetic routes to high-purity this compound.
Physicochemical Characterization: Detailed experimental determination of its physical and chemical properties, including its pKa value, to quantify its acidity relative to other sulfonic acids.
Catalytic Activity: Exploring its potential as an acid catalyst in various organic reactions and comparing its performance to existing catalysts.
Electrochemical Applications: Investigating its suitability as an electrolyte component in batteries or fuel cells, a common application for other fluorinated sulfonic acids.
Materials Science: Assessing its potential as a monomer or additive in the development of new functional polymers.
The following sections will delve into the known information regarding this compound, drawing on data from related molecules to provide a comprehensive, albeit currently incomplete, picture.
Physicochemical and Spectroscopic Data of this compound
Due to the limited direct research on this compound, a comprehensive, experimentally verified dataset of its properties is not available. The following tables are compiled based on data from its commercially available precursor, 2-fluoroethanesulfonyl fluoride, and predicted values.
Table 1: Physicochemical Properties of 2-Fluoroethanesulfonyl Fluoride (Precursor)
| Property | Value | Source |
| Molecular Formula | C₂H₄F₂O₂S | evitachem.com |
| Molecular Weight | 130.11 g/mol | evitachem.com |
| CAS Number | 460-46-8 | evitachem.com |
This data is for the precursor, 2-fluoroethanesulfonyl fluoride, and is provided as a reference.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₂H₅FO₃S | - |
| Molecular Weight | 128.12 g/mol | - |
| pKa | < 0 | The presence of the electron-withdrawing fluorine atom is expected to make it a very strong acid, likely stronger than non-fluorinated alkanesulfonic acids. |
| Boiling Point | High | Expected to be a high-boiling liquid or a solid at room temperature, typical for short-chain sulfonic acids. |
| Solubility | High in polar solvents | The sulfonic acid group should confer high solubility in water and other polar solvents. |
These values are predicted based on the properties of similar compounds and have not been experimentally determined.
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Two multiplets corresponding to the -CH₂F and -CH₂SO₃H protons. The fluorine atom will cause splitting of the adjacent proton signals. |
| ¹⁹F NMR | A triplet corresponding to the single fluorine atom, split by the two adjacent protons. |
| ¹³C NMR | Two signals for the two carbon atoms, with the signal for the carbon bonded to fluorine showing a large C-F coupling constant. |
| IR Spectroscopy | Strong absorptions characteristic of the S=O and O-H stretching of the sulfonic acid group, as well as a C-F stretching band. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |
This table represents expected spectroscopic features and requires experimental verification.
Structure
3D Structure
Properties
CAS No. |
77898-47-6 |
|---|---|
Molecular Formula |
C2H5FO3S |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-fluoroethanesulfonic acid |
InChI |
InChI=1S/C2H5FO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6) |
InChI Key |
ZDINOLQCUBELQF-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Fluoroethane 1 Sulfonic Acid
Acidic Properties and Proton-Transfer Dynamics
The acidity of 2-fluoroethane-1-sulfonic acid is a defining characteristic, influenced significantly by the presence of the fluorine atom. Sulfonic acids, in general, are strong organic acids, and the introduction of an electronegative substituent like fluorine further enhances their acidic strength. chemguide.co.uk
The high acidity of sulfonic acids stems from the stability of the resulting sulfonate anion (RSO₃⁻). This stability is a consequence of the delocalization of the negative charge across the three oxygen atoms and the sulfur atom. When a highly electronegative atom such as fluorine is introduced into the alkyl chain, it exerts a strong electron-withdrawing inductive effect (-I effect).
In the case of this compound, the fluorine atom on the adjacent carbon atom pulls electron density away from the sulfonic acid group. This inductive withdrawal of electrons further stabilizes the sulfonate anion by dispersing the negative charge, making the corresponding acid stronger. This principle is well-established; for instance, trifluoromethanesulfonic acid (triflic acid), with three fluorine atoms, is a superacid, significantly stronger than methanesulfonic acid. sinocurechem.comwikipedia.org While this compound is not a superacid, the single fluorine atom is expected to markedly increase its acidity compared to ethanesulfonic acid. The strength of this inductive effect diminishes with distance, so the position of the fluorine atom is crucial.
A comparison of the pKa values of related sulfonic acids illustrates this trend:
| Compound Name | Structure | pKa |
| Methanesulfonic acid | CH₃SO₃H | ~ -1.9 |
| Ethanesulfonic acid | CH₃CH₂SO₃H | ~ -1.8 |
| This compound | FCH₂CH₂SO₃H | Estimated to be lower (stronger acid) than ethanesulfonic acid |
| Trifluoromethanesulfonic acid | CF₃SO₃H | ~ -14.7 |
Computational studies, particularly using density functional theory (DFT), are powerful tools for investigating the protonation states and equilibria of sulfonic acids. While specific computational models for this compound are not widely published, studies on related fluorinated sulfonic acids and their interactions with proton acceptors provide valuable insights.
These computational models can predict the potential energy surfaces for proton transfer from the sulfonic acid to a base. The calculations typically reveal the geometry of the acid-base complex, the transition state for proton transfer, and the resulting ion pair. The energy difference between the neutral complex and the ion pair, along with the activation energy for proton transfer, provides a quantitative measure of the acid's strength and its proton-donating ability in a given environment.
For this compound, computational models would likely show a lower activation energy for proton transfer compared to its non-fluorinated counterpart, ethanesulfonic acid. This is a direct consequence of the increased stability of the 2-fluoroethanesulfonate anion. Furthermore, these models can elucidate the role of solvent molecules in mediating the proton transfer, showing how explicit solvent molecules can stabilize the separated ion pair and facilitate the dissociation of the acid.
Substitution Reactions Involving the Fluorine Atom
The carbon-fluorine bond is the strongest single bond in organic chemistry, making nucleophilic substitution at a fluorinated carbon challenging. chemguide.co.uk However, under certain conditions, such reactions can occur.
Direct intermolecular nucleophilic substitution of the fluorine atom in this compound is generally difficult to achieve due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. chemguide.co.uk Most nucleophilic substitution reactions on alkyl fluorides are very slow compared to those of other alkyl halides. cas.cn
However, intramolecular nucleophilic substitution reactions involving alkyl fluorides have been shown to be more feasible. cas.cn This is attributed to the "proximity effect," where the nucleophile and the electrophilic carbon are held in close proximity within the same molecule, increasing the probability of a successful reaction. For a derivative of this compound, if a suitable internal nucleophile were present, cyclization via displacement of the fluoride ion could be envisioned.
Studies on the kinetics of nucleophilic substitution at fluorinated carbons generally show slow reaction rates for intermolecular processes. The stereochemical outcome of such reactions, when they do occur, is critical for understanding the mechanism.
For the rare instances of intermolecular SN2 reactions at a primary fluorinated carbon, an inversion of stereochemistry would be expected. organic-chemistry.org Experimental studies on intramolecular cyclization reactions involving the displacement of fluoride have demonstrated a complete inversion of configuration, which is consistent with an SN2 mechanism. cas.cn
Transformations of the Sulfonic Acid Group
The sulfonic acid group is a versatile functional group that can undergo a variety of transformations, typically after conversion to a more reactive derivative such as a sulfonyl chloride or a sulfonate ester.
The sulfonic acid itself can be converted into its corresponding sulfonyl chloride, 2-fluoroethanesulfonyl chloride, by reaction with reagents like thionyl chloride or phosphorus pentachloride. This sulfonyl chloride is a key intermediate for further transformations.
Key Reactions of Sulfonic Acid Derivatives:
| Derivative | Reagent | Product | Reaction Type |
| 2-Fluoroethanesulfonyl chloride | Alcohol (R'OH) | 2-Fluoroethanesulfonate ester | Esterification |
| 2-Fluoroethanesulfonyl chloride | Ammonia (NH₃) | 2-Fluoroethanesulfonamide | Amidation |
| 2-Fluoroethanesulfonate ester | Nucleophile (Nu⁻) | Alkylated nucleophile + 2-Fluoroethanesulfonate | Nucleophilic Substitution (sulfonate as leaving group) |
Sulfonate esters derived from this compound are expected to be excellent leaving groups in nucleophilic substitution reactions, a property enhanced by the electron-withdrawing fluorine atom. wikipedia.org The solvolysis rates of sulfonate esters are significantly higher than those of the corresponding halides, making them valuable in synthetic organic chemistry. researchgate.net For example, 2-fluoroethyl trifluoromethanesulfonate would be a powerful alkylating agent.
Furthermore, the sulfonic acid group itself can be removed from an organic molecule through desulfonation reactions, although this typically requires harsh conditions such as heating in the presence of a strong acid.
Formation of Sulfonyl Halides and Esters
The sulfonic acid group of this compound is a versatile functional group that can be converted into more reactive intermediates, such as sulfonyl halides, which are precursors for other derivatives like sulfonate esters and sulfonamides.
Sulfonyl Halide Formation: The conversion of sulfonic acids to sulfonyl halides is a standard transformation in organic synthesis. wikipedia.org For this compound, this involves reacting it with a suitable halogenating agent. The most common products are sulfonyl chlorides and sulfonyl fluorides.
Sulfonyl Chlorides: These are typically synthesized by treating the sulfonic acid or its corresponding salt with chlorinating agents. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective. A patented process describes the conversion of sulfonic acid salts to sulfonyl halides using reagents like oxalyl chloride in the presence of a catalyst. google.com The reaction with this compound would proceed as follows: FCH₂CH₂SO₃H + SOCl₂ → FCH₂CH₂SO₂Cl + SO₂ + HCl
Sulfonyl Fluorides: Due to the high stability of the S-F bond, sulfonyl fluorides are generally less reactive than other sulfonyl halides. They can be prepared by treating the corresponding sulfonic acid with reagents like sulfur tetrafluoride (SF₄). wikipedia.org Perfluoroalkyl sulfonyl fluorides are noted for their slow hydrolysis rates under neutral or acidic conditions. industrialchemicals.gov.au
The table below summarizes typical reagents used for the synthesis of sulfonyl halides from sulfonic acids.
| Target Derivative | Reagent | Typical Conditions | Byproducts |
| Sulfonyl Chloride | Thionyl Chloride (SOCl₂) | Often requires heating, may use a catalyst (e.g., DMF) | SO₂, HCl |
| Sulfonyl Chloride | Oxalyl Chloride ((COCl)₂) | Milder conditions than SOCl₂, catalytic DMF | CO, CO₂, HCl |
| Sulfonyl Fluoride | Sulfur Tetrafluoride (SF₄) | Requires specialized equipment due to gaseous reagent | SOF₂, HF |
Sulfonate Ester Formation: Once the sulfonyl halide is formed, particularly the more reactive sulfonyl chloride, it can readily undergo nucleophilic substitution with alcohols to form sulfonate esters. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. wikipedia.org
FCH₂CH₂SO₂Cl + R-OH + Base → FCH₂CH₂SO₃R + Base·HCl
The fluorine atom's electron-withdrawing nature in the 2-fluoroethane-1-sulfonyl group makes the sulfur atom highly electrophilic, facilitating this reaction.
Reduction and Oxidation Pathways of the Sulfonyl Moiety
The sulfur atom in the sulfonyl group of this compound exists in its highest oxidation state (+6), making it susceptible to reduction but resistant to further oxidation.
Oxidation Pathways: While the sulfur atom cannot be further oxidized, the molecule can undergo oxidative degradation, which typically involves the cleavage of the carbon-sulfur bond. Studies on the oxidation of various sulfonic acids have shown that this process can yield sulfate ions and a carbon-based residue. researchgate.net The degradation of per- and polyfluoroalkyl substances (PFASs), including sulfonic acids, is a significant area of research, with pathways often involving the loss of the functional head group and subsequent shortening of the carbon chain. nih.gov
Electrochemical oxidation is one method investigated for the degradation of fluorinated sulfonic acids. For instance, the electrochemical oxidation of 1H,1H,2H,2H-perfluorooctane sulfonic acid (6:2 FTS), a structurally related compound, has been shown to be more facile than the degradation of the fully perfluorinated analogue, PFOS. researchgate.net This suggests the C-H bonds in partially fluorinated compounds like this compound may provide sites for initial oxidative attack, potentially leading to a cascade of reactions that break down the molecule.
Reduction Pathways: The reduction of the sulfonyl moiety in this compound would lead to sulfur species in lower oxidation states. Strong reducing agents are required for these transformations.
Reduction to Sulfinic Acid: Partial reduction could yield 2-fluoroethane-1-sulfinic acid.
Reduction to Thiol: More vigorous reduction, for example with a reagent like lithium aluminum hydride (LiAlH₄), can reduce the sulfonic acid all the way to the corresponding thiol, 2-fluoroethanethiol.
These reduction pathways are fundamental in organosulfur chemistry but are less commonly documented for this specific fluorinated compound compared to its other reactions.
Oligomerization and Polymerization Behavior of this compound Units
The incorporation of fluorinated sulfonic acid monomers into larger oligomeric or polymeric structures is critical for the development of advanced materials, such as ion-exchange membranes for fuel cells. While this compound itself is not a polymerizable monomer, it can be a building block for creating such monomers or can inform the behavior of similar fluorinated polymer systems.
Mechanisms of Polyfluoroalkane Sulfonic Acid Chain Elongation
The formation of long-chain polymers based on fluoroalkane sulfonic acids typically involves the polymerization of monomers containing a polymerizable group (like a vinyl ether or a double bond) and a pendant fluorinated sulfonic acid side chain.
Telomerization: This is a major industrial process used to produce linear fluorinated compounds. It involves reacting a "telogen," such as a perfluoroalkyl iodide, with a "taxogen," like tetrafluoroethylene. This process results in almost exclusively linear chains. wikipedia.org A monomer derived from this compound could potentially be incorporated into such a process to create specific polymer structures.
Free-Radical Polymerization: This is a common method for creating high-molecular-weight polymers. For instance, homopolymers of perfluoro-sulfonylethoxy propylene vinyl ether have been prepared via free-radical polymerization. To apply this to this compound, it would first need to be chemically modified to introduce a polymerizable functional group, such as a vinyl or allyl group.
The table below compares the key features of these two polymerization mechanisms relevant to fluoroalkane sulfonic acids.
| Mechanism | Initiator | Resulting Structure | Key Features |
| Telomerization | Typically radical or redox | Primarily linear chains | Controlled chain length, produces oligomers/polymers with specific end-groups. |
| Free-Radical Polymerization | Thermal or photochemical initiators | High molecular weight linear or branched polymers | Versatile for various monomers, can be sensitive to impurities. |
Formation of Branched or Cyclic Structures
While some polymerization methods are designed to produce linear chains, other conditions and processes can lead to the formation of branched or cyclic structures.
Branching via Electrochemical Fluorination (ECF): The ECF process is a historically significant method for producing perfluorinated compounds, including perfluorooctanesulfonic acid (PFOS). wikipedia.org This method is known to produce a complex mixture of isomers, with a significant fraction of branched structures. eurofins.comnih.gov The process involves free-radical intermediates, which can lead to rearrangements and breakage of the carbon chain, resulting in branching. nih.gov If precursors to this compound were synthesized or functionalized using ECF, the formation of branched isomers would be an expected outcome. The typical ratio for ECF-produced PFOS is approximately 70% linear and 30% branched isomers. wikipedia.orgeurofins.com
Cyclization Reactions: Intramolecular reactions of derivatives of this compound could potentially lead to cyclic structures. For example, under appropriate conditions, a derivative with a suitable leaving group on the carbon chain could undergo intramolecular nucleophilic attack from the sulfonate group or a derivative thereof to form a cyclic sultone. While not widely reported for this specific compound, such cyclization reactions are known in organosulfur chemistry.
Theoretical and Computational Investigations of 2 Fluoroethane 1 Sulfonic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-fluoroethane-1-sulfonic acid, such calculations would provide a deep insight into its electronic characteristics.
Electronic Density Distribution and Molecular Orbitals
A thorough analysis of the electronic density distribution would reveal the regions of high and low electron density within the this compound molecule. This would be crucial for predicting its reactivity, with electron-rich areas being susceptible to electrophilic attack and electron-poor regions to nucleophilic attack. The highly electronegative fluorine and oxygen atoms are expected to create significant polarization.
The study of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be essential. The energy and shape of these frontier orbitals would help in understanding the molecule's chemical reactivity and its behavior in chemical reactions.
Table 1: Hypothetical Molecular Orbital Properties of this compound
| Property | Expected Observations |
|---|---|
| HOMO Localization | Likely to be localized around the oxygen and sulfur atoms of the sulfonic acid group. |
| LUMO Localization | Expected to be distributed over the C-S and C-F antibonding orbitals. |
| HOMO-LUMO Gap | The energy difference would provide an indication of the molecule's kinetic stability and reactivity. |
Note: This table is illustrative and not based on published data.
Bond Energies and Stability Analysis (e.g., C-F and C-S Bonds)
The stability of this compound would be intrinsically linked to the strength of its covalent bonds. Computational methods could be used to calculate the bond dissociation energies (BDEs) for key bonds, such as the carbon-fluorine (C-F) and carbon-sulfur (C-S) bonds.
Table 2: Estimated Bond Dissociation Energies for Key Bonds in this compound
| Bond | Estimated Bond Dissociation Energy (kJ/mol) | Significance |
|---|---|---|
| C-F | ~450-500 | High energy indicates a strong, stable bond, resistant to homolytic cleavage. |
| C-S | ~270-330 | Lower energy suggests this bond is more susceptible to breaking during chemical reactions. |
| S-O | ~350-400 | Strong bond characteristic of sulfonic acids. |
| O-H | ~430-480 | Strong bond, but its acidity is a key feature of the molecule. |
Note: These are estimated values based on general bond energy tables and are not specific to this compound.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and interactions of this compound would significantly influence its physical and chemical properties.
Rotational Isomers and Energy Barriers
Due to the presence of single bonds, this compound can exist in various conformations. Rotational isomers (conformers) would arise from the rotation around the C-C and C-S bonds. A computational conformational analysis would identify the most stable conformers (e.g., anti, gauche) and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the population of different conformers at a given temperature. The "gauche effect," often observed in 1,2-disubstituted ethanes with electronegative substituents, might play a role in the conformational preferences of the F-C-C-S dihedral angle.
Hydrogen Bonding and Solvation Effects
The sulfonic acid group is a strong hydrogen bond donor (from the -OH group) and acceptor (from the oxygen atoms). This would allow this compound to form strong intermolecular hydrogen bonds with itself and with other molecules, particularly polar solvents like water.
Computational studies on solvation effects would be vital to predict its behavior in solution. These studies would model the interactions between the solute and solvent molecules, providing insights into its solubility and the stability of its ionic form (2-fluoroethane-1-sulfonate). The polarizable continuum model (PCM) is a common computational method used for this purpose.
Reaction Pathway Elucidation through Computational Chemistry
Computational chemistry serves as a powerful tool to explore potential reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species. Theoretical calculations would allow for the determination of transition state structures and the calculation of activation energies, providing a detailed, atomistic view of the reaction pathways. For instance, the mechanism of its deprotonation in a solvent or its potential role as a catalyst or reactant in organic synthesis could be elucidated.
Transition State Characterization for Key Transformations
Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in characterizing the transition states involved in the degradation of perfluoroethane sulfonic acid (PFEtS). A key transformation investigated is its decomposition under subcritical hydrothermal alkaline conditions.
Research has revealed that the degradation of PFEtS proceeds through several potential pathways, with the initial step being the rate-determining one. princeton.eduacs.orgmdpi.com The most probable reaction pathway involves the attack of a hydroxyl group on the carbon atom bonded to the sulfonate group (C1). princeton.eduacs.orgmdpi.com Computational analysis of the transition state for this SN2-type reaction shows a specific geometry where the hydroxyl group approaches the C1 carbon, leading to the eventual cleavage of the C-S bond.
The activation energy for this rate-determining step has been calculated, providing insight into the kinetics of the degradation process. For the most favorable pathway, the theoretical rate constant has been determined to be 8.41 × 10−5 L mol−1 s−1. princeton.eduacs.orgmdpi.com This value is in close agreement with experimentally determined degradation rates for other short-chain perfluorosulfonates under similar conditions. princeton.eduacs.orgmdpi.com
The characterization of these transition states is crucial for understanding the stability of PFEtS and for developing effective methods for its environmental remediation. The computational data provides a molecular-level picture of the bond-breaking and bond-forming processes that govern its decomposition.
Prediction of Reaction Selectivity and Catalytic Activity
Computational chemistry plays a vital role in predicting the selectivity of reactions involving PFEtS. In the context of its degradation, theoretical calculations have been used to determine which of the several possible reaction pathways is the most likely to occur.
Studies on PFEtS degradation under subcritical hydrothermal alkaline conditions proposed multiple potential degradation pathways. princeton.eduacs.orgmdpi.com By calculating the energy barriers for each proposed pathway, researchers were able to identify the most energetically favorable route. This selectivity is dictated by the electronic structure of the PFEtS molecule. For instance, analysis of the bond energies revealed that the S-C1 bond is weaker than the C-C and C-F bonds, making it the most susceptible to cleavage. princeton.eduacs.orgmdpi.com
The calculations predicted that the reaction pathway initiated by a hydroxyl attack at the C1 position is the most probable. princeton.eduacs.orgmdpi.com This selectivity leads to the formation of perfluoroethanol as an intermediate, which subsequently mineralizes to carbon dioxide and inorganic fluoride (B91410) ions under alkaline conditions. princeton.eduacs.orgmdpi.com
While studies on the catalytic activity of PFEtS itself are limited, the principles of predicting reaction selectivity can be extended to understand how catalysts might influence its transformations. For example, a catalyst designed to lower the activation energy of the S-C bond cleavage would be predicted to enhance the degradation rate of PFEtS.
| Property | Description | Value/Finding |
| Most Probable Reaction | The most energetically favorable degradation pathway for PFEtS under subcritical hydrothermal alkaline conditions. | Attack of a hydroxyl group at the C1 position, leading to C-S bond cleavage. princeton.eduacs.orgmdpi.com |
| Rate-Determining Step | The initial step of the most probable reaction pathway. | The displacement of the sulfonate group by a hydroxyl group. princeton.eduacs.orgmdpi.com |
| Calculated Rate Constant | The theoretical rate constant for the rate-determining step. | 8.41 × 10−5 L mol−1 s−1 princeton.eduacs.orgmdpi.com |
| Key Intermediate | The first stable product formed after the initial reaction step. | Perfluoroethanol princeton.eduacs.orgmdpi.com |
| Final Degradation Products | The final products of the complete degradation process. | Carbon dioxide and inorganic fluoride ions princeton.eduacs.orgmdpi.com |
Advanced Molecular Dynamics Simulations
Dynamic Behavior in Condensed Phases
MD simulations of PFSA membranes reveal that the short, fluorinated side chains, analogous to the PFEtS molecule, exhibit complex dynamic behavior. In aqueous environments, these molecules are expected to self-assemble, driven by the hydrophobic nature of the fluorocarbon tail and the hydrophilic nature of the sulfonic acid headgroup.
Simulations on longer-chain PFSAs, such as perfluorooctane (B1214571) sulfonate (PFOS), show that at interfaces, these molecules can form well-ordered monolayers or more complex multi-layered structures depending on the concentration. nih.gov By analogy, PFEtS in a condensed phase would likely exhibit similar aggregation behavior, forming micelles or surface layers where the fluorinated tails are shielded from the aqueous environment.
Interactions with Solvents and Other Molecules
The interactions of PFEtS with solvents, particularly water, are dominated by the strong hydration of the sulfonic acid group. MD simulations of PFSA membranes show that water molecules form distinct hydration shells around the sulfonate groups. nih.gov The first coordination shell is tightly bound, and these water molecules are crucial for the dissociation of the acidic proton. acs.orgnih.gov
The fluorocarbon tail of PFEtS is hydrophobic and has limited interaction with water molecules. This leads to the formation of segregated domains in aqueous solutions, with a hydrophilic region around the sulfonate headgroups and a hydrophobic region comprising the fluorinated tails.
| Interaction Type | Interacting Partners | Key Characteristics |
| Solvent (Water) Interaction | PFEtS and Water | Strong hydration of the sulfonic acid headgroup; formation of distinct hydration shells. Hydrophobic interactions of the fluorocarbon tail. nih.gov |
| Counterion Interaction | PFEtS and Cations (e.g., Na+, Ca2+) | Strong electrostatic attraction between the negatively charged sulfonate group and positive cations. Cations can bridge multiple PFEtS molecules. princeton.edu |
| Self-Aggregation | PFEtS and PFEtS | Formation of micelles or layered structures in aqueous solution to minimize contact between the hydrophobic tails and water. nih.gov |
| Interaction with Nonpolar Molecules | PFEtS and Nonpolar Solutes | Primarily van der Waals interactions involving the fluorinated tail. |
Advanced Spectroscopic Characterization for Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2-fluoroethane-1-sulfonic acid in solution. By probing the magnetic properties of various atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within the molecule.
A multi-nuclear NMR approach is essential for a comprehensive structural determination of this compound. While specific experimental data for this compound is not extensively reported, predictions based on analogous compounds and established principles of NMR spectroscopy allow for a detailed characterization.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two multiplets corresponding to the two methylene (B1212753) groups (-CH₂-). The fluorine atom on the C2 carbon will cause a downfield shift for the adjacent protons (H-2) compared to the protons on the C1 carbon (H-1), which is adjacent to the electron-withdrawing sulfonic acid group. libretexts.orglibretexts.org The coupling between the protons on adjacent carbons (³JHH) will result in a triplet-like pattern for each signal, which will be further split by the fluorine atom (²JHF and ³JHF).
¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum is predicted to exhibit two distinct signals for the two carbon atoms. The C2 carbon, bonded to the highly electronegative fluorine atom, is expected to resonate at a significantly downfield chemical shift. blogspot.com The C1 carbon, attached to the sulfonic acid group, will also be deshielded, but to a lesser extent. chemicalbook.com The signals will appear as doublets due to one-bond (¹JCF) and two-bond (²JCF) coupling with the ¹⁹F nucleus. blogspot.commagritek.com
¹⁹F NMR Spectroscopy : The ¹⁹F NMR spectrum will provide direct information about the fluorine environment. A single resonance is expected for the fluorine atom in this compound. This signal will be split into a triplet of triplets due to coupling with the adjacent protons on C2 (²JFH) and C1 (³JFH). wikipedia.org The chemical shift will be characteristic of a fluorine atom in a fluoroalkane environment. alfa-chemistry.comnih.gov
³³S NMR Spectroscopy : While less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, ³³S NMR can provide direct information about the electronic environment of the sulfur atom in the sulfonic acid group. A broad singlet is expected, with a chemical shift characteristic of sulfonic acids.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (H-1) | 3.0 - 3.5 | ddd | ³JHH, ³JHF |
| ¹H (H-2) | 4.5 - 5.0 | ddd | ³JHH, ²JHF |
| ¹³C (C-1) | 50 - 60 | d | ²JCF |
| ¹³C (C-2) | 80 - 90 | d | ¹JCF |
| ¹⁹F | -210 to -230 | tt | ²JFH, ³JFH |
| ³³S | -10 to +10 | br s |
Note: These are predicted values based on analogous compounds and general spectroscopic principles.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the H-1 and H-2 protons, confirming their scalar coupling and thus their vicinal relationship in the ethane (B1197151) backbone.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates the signals of protons with the signals of the directly attached carbon atoms. This would definitively assign the ¹H signals to their corresponding ¹³C signals, for instance, showing a correlation between the H-1 protons and the C-1 carbon, and between the H-2 protons and the C-2 carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two or three bonds). For this compound, HMBC would show correlations between the H-1 protons and the C-2 carbon, and between the H-2 protons and the C-1 carbon, further confirming the connectivity of the carbon skeleton.
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound are expected to display characteristic absorption and scattering bands corresponding to the vibrations of its functional groups. harvard.edu
O-H Stretch : A broad and strong absorption band in the IR spectrum between 3200 and 2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration of the sulfonic acid group.
C-H Stretches : The symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups are expected to appear in the 3000-2850 cm⁻¹ region. youtube.com
S=O Stretches : The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group will give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the ranges of 1350-1300 cm⁻¹ and 1175-1120 cm⁻¹, respectively.
C-F Stretch : A strong absorption band in the IR spectrum, typically in the 1100-1000 cm⁻¹ region, is expected for the C-F stretching vibration. aip.orgaip.org
S-O Stretch : The S-O single bond stretch will appear in the 900-800 cm⁻¹ region.
C-C Stretch : The C-C stretching vibration is expected to be a weaker band in the 1200-800 cm⁻¹ range.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H stretch | 3200 - 2500 | Strong, Broad | Weak |
| C-H stretch | 3000 - 2850 | Medium | Strong |
| S=O asymmetric stretch | 1350 - 1300 | Very Strong | Medium |
| S=O symmetric stretch | 1175 - 1120 | Very Strong | Strong |
| C-F stretch | 1100 - 1000 | Strong | Weak |
| S-O stretch | 900 - 800 | Medium | Medium |
| C-C stretch | 1200 - 800 | Weak | Medium |
Note: These are predicted values based on analogous compounds and general spectroscopic principles.
In situ vibrational spectroscopy, particularly IR and Raman, can be employed to monitor reactions involving this compound in real-time. This allows for the detection and characterization of transient reaction intermediates. For example, in a sulfonation reaction, in situ spectroscopy could potentially identify the formation of intermediate species, providing valuable mechanistic insights. cardiff.ac.uk
Mass Spectrometry for Mechanistic Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. wikipedia.orgmiamioh.edu For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used.
The fragmentation of this compound upon ionization is expected to proceed through several characteristic pathways:
Loss of SO₃ : A common fragmentation pathway for sulfonic acids is the loss of a sulfur trioxide molecule (SO₃), leading to the formation of a fluoroethyl cation.
Cleavage of the C-C bond : The bond between the two carbon atoms can cleave, leading to fragments corresponding to the fluoromethyl and sulfonylmethyl moieties.
Loss of HF : Elimination of a hydrogen fluoride (B91410) molecule is a possible fragmentation pathway for organofluorine compounds.
Alpha-cleavage : Cleavage of the C-S bond can occur, leading to the formation of a fluoroethyl radical and a sulfonyl cation.
The analysis of these fragmentation patterns can provide confirmation of the molecular structure and can be used to study the gas-phase ion chemistry of this compound, which can be relevant to understanding its reactivity. researchgate.netnih.gov
X-ray Diffraction and Solid-State Characterization
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
To date, the crystal structure of this compound has not been determined or reported in crystallographic databases. If the compound can be crystallized, an XRD analysis would reveal its unit cell parameters, space group, and the precise coordinates of each atom. This information is fundamental to understanding its solid-state properties and how the molecules pack together, which is influenced by forces such as hydrogen bonds involving the sulfonic acid group and potential dipole-dipole interactions from the C-F bond.
Table 3: Illustrative Crystallographic Data Table
| Parameter | Value |
|---|---|
| Chemical Formula | C₂H₅FO₃S |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
This table is for illustrative purposes only, as no crystal structure has been published for this compound.
Derivatives and Structural Analogs of 2 Fluoroethane 1 Sulfonic Acid
Synthesis and Properties of Functionalized Derivatives
The introduction of additional functional groups to the 2-fluoroethane-1-sulfonic acid backbone or the extension of its fluorinated chain leads to a diverse range of functionalized derivatives and perfluoroalkylated analogs. These modifications significantly influence the physicochemical properties of the parent compound.
Introduction of Additional Functional Groups (e.g., hydroxyl, amino, carbonyl)
The synthesis of this compound derivatives bearing hydroxyl, amino, or carbonyl groups can be achieved through various synthetic strategies, often involving the versatile precursor, 2-fluoroethanesulfonyl chloride.
Hydroxyl Derivatives: The introduction of a hydroxyl group can be accomplished through the reaction of 2-fluoroethanesulfonyl chloride with a suitable diol or by employing starting materials that already contain a protected hydroxyl group. For instance, the synthesis of 2-hydroxyethanesulfonyl chloride has been demonstrated by the aqueous chlorination of 2-mercaptoethanol. researchgate.net While this specific example does not involve a fluorine substituent, the methodology could potentially be adapted for fluorinated analogs. The reaction proceeds by intramolecular cyclization to a transient β-sultone, which is then opened by a nucleophile. researchgate.net
Amino Derivatives: Amino-functionalized derivatives can be prepared by reacting 2-fluoroethanesulfonyl chloride with amines. For example, the reaction of 2-chloroethanesulfonyl chloride with various amines has been shown to yield the corresponding sulfonamides. rit.edu A similar approach with 2-fluoroethanesulfonyl chloride would be expected to produce 2-fluoroethanesulfonamides. Furthermore, the synthesis of N-alkylated perfluoroalkanesulfonamides is a well-established method involving the reaction of a perfluoroalkanesulfonyl fluoride (B91410) with a primary or secondary amine. nih.gov
Perfluoroalkylated Analogs and Homologs (e.g., 6:2 FTSA)
Perfluoroalkylated analogs of this compound, such as 2-(perfluorohexyl)ethane-1-sulfonic acid (6:2 FTSA), are a significant class of compounds. nih.gov These substances are characterized by a longer perfluoroalkyl chain attached to the ethanesulfonic acid moiety.
Synthesis of 6:2 FTSA: The production of 6:2 FTSA is typically achieved through a process called telomerization. This involves the reaction of a perfluoroalkyl iodide (e.g., perfluorohexyl iodide) with ethylene, followed by sulfonation.
Properties of 6:2 FTSA: The properties of these longer-chain analogs differ from this compound primarily due to the increased fluorination. They exhibit enhanced thermal and chemical stability. The physical properties of a representative perfluoroalkylated ethane (B1197151) sulfonic acid, 2-(perfluorohexadecyl)ethane-1-sulfonic acid, are detailed in the table below. epa.gov
| Property | Value |
| Boiling Point | 221 °C |
| Melting Point | 112 °C |
| Density | 1.77 g/cm³ |
| pKa | 1.40 |
| Water Solubility | 6.67e-6 g/L |
Fluoroalkyl Sulfonamides and Sulfonates
The sulfonic acid group of this compound can be readily converted into sulfonamides and sulfonates, which are important classes of organic compounds with diverse applications.
Synthetic Routes to Amide and Ester Derivatives
The primary route to synthesizing fluoroalkyl sulfonamides and sulfonates involves the reaction of the corresponding sulfonyl chloride with an appropriate nucleophile.
Sulfonamide Synthesis: 2-Fluoroethanesulfonamides are prepared by the reaction of 2-fluoroethanesulfonyl chloride with primary or secondary amines. cymitquimica.com This is a general and widely used method for the formation of sulfonamides. ekb.egucl.ac.uk The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. A variety of amines can be used to generate a diverse library of sulfonamides.
Sulfonate Ester Synthesis: 2-Fluoroethyl sulfonates are synthesized by the reaction of 2-fluoroethanesulfonyl chloride with alcohols in the presence of a base. For example, 2-[¹⁸F]fluoroethyl tosylate, a sulfonate ester, is prepared from 1,2-ethylene ditosylate through nucleophilic fluorination. nih.govproquest.comrug.nl This highlights a pathway to sulfonate esters of 2-fluoroethanol (B46154). Another example is 2-fluoroethyl methanesulfonate (B1217627), which is the methanesulfonate ester of 2-fluoroethanol. nih.gov
Comparative Reactivity Studies with Sulfonic Acids
The reactivity of the sulfur atom in the sulfonyl group is influenced by the attached substituent (–OH, –NHR, or –OR). Generally, sulfonyl chlorides are the most reactive, followed by sulfonic acids, and then sulfonamides and sulfonates.
The conversion of sulfonamides to sulfonyl fluorides has been reported, indicating a pathway to activate the otherwise less reactive sulfonamide group. researchgate.net The reactions of sulfonyl chlorides with various unsaturated compounds have been extensively studied, showcasing their utility as sources of sulfonyl, sulfenyl, and aryl groups. magtech.com.cn
Heterocyclic Compounds Incorporating Fluoroethane Sulfonic Acid Moieties
The incorporation of the 2-fluoroethane sulfonic acid moiety into heterocyclic structures can lead to novel compounds with potentially interesting properties. The synthesis of such compounds can be approached through cycloaddition reactions or by using fluorinated building blocks in multi-component reactions.
The synthesis of fluorinated heterocycles containing a sulfur atom can be achieved through various cycloaddition reactions. nih.gov For instance, fluorinated thiiranes can be prepared via the 1,3-dipolar electrocyclization of fluorinated thiocarbonyl S-methanides. nih.gov Aziridination of fluorinated olefins using metal-catalyzed nitrene transfer provides a route to fluorinated aziridines. us.esnih.gov
While specific examples of heterocyclic compounds directly incorporating the this compound moiety are not extensively documented, the reactivity of 2-fluoroethanesulfonyl chloride suggests its potential as a building block in the synthesis of such heterocycles. For example, its reaction with difunctional nucleophiles could lead to the formation of various ring systems. The development of multicomponent reactions for the synthesis of fluorinated heterocycles also presents a promising avenue for creating complex molecules containing the 2-fluoroethane sulfonic acid scaffold. taylorfrancis.com
Design and Synthesis of Novel Ring Systems
Information not available in the surveyed scientific literature.
Stereochemical Considerations in Heterocyclic Construction
Information not available in the surveyed scientific literature.
Applications in Chemical Science and Engineering Non Prohibited
Catalytic Applications in Organic Synthesis
The sulfonic acid group in 2-fluoroethane-1-sulfonic acid provides strong Brønsted acidity, which is a critical feature for acid catalysis. When immobilized on solid supports, it becomes a heterogeneous catalyst, offering advantages such as ease of separation, reusability, and reduced environmental impact compared to traditional homogeneous acid catalysts. aurak.ac.ae
Design and Development of Solid Acid Catalysts
Solid acid catalysts derived from fluorinated sulfonic acids are designed to provide robust and highly acidic catalytic sites for a variety of organic transformations. The primary strategy involves immobilizing the sulfonic acid moiety onto a solid support, thereby creating a heterogeneous catalyst.
Key Support Materials:
Mesoporous Silica (B1680970): Materials like MCM-41 and SBA-15 are frequently used due to their high surface area, ordered pore structures, and thermal stability. researchgate.net The sulfonic acid group can be tethered to the silica surface, providing accessible acid sites. ijmerr.com
Fluoropolymers: These polymers serve as supports that can withstand harsh chemical environments and offer high surface acidity. ijmerr.com
Carbon-Based Materials: Graphitic carbon nitride and other carbon structures can be functionalized with sulfonic acid groups, sometimes creating bifunctional catalysts with both acidic and basic sites.
The design process often involves the synthesis of a fluoro-based sulfonic acid precursor (F-SAP) which is then anchored to the support material. uq.edu.au A significant challenge in the development of these catalysts is preventing the leaching of the sulfonic acid groups from the support, which can lead to deactivation of the catalyst. uq.edu.au Researchers focus on creating stable covalent bonds between the support and the fluorinated sulfonic acid to enhance catalyst longevity. The microenvironment around the sulfonic acid sites can also be modified to be hydrophobic or hydrophilic to improve catalytic efficiency for specific reactions. nih.gov
Heterogeneous Catalysis for Esterification and Acylation Reactions
Sulfonic acid-functionalized solid catalysts are highly effective in promoting esterification and acylation reactions, which are fundamental processes in the chemical industry for producing esters, fragrances, and plasticizers. aurak.ac.ae These reactions traditionally use corrosive and difficult-to-separate liquid acids like sulfuric acid. aurak.ac.ae
Heterogeneous catalysts derived from compounds like this compound offer a greener alternative. researchgate.net The strong acidity of the sulfonic groups is crucial for activating the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by the alcohol.
Research Findings:
Esterification of Fatty Acids: Solid acid catalysts with sulfonic acid groups have been successfully used in the esterification of various fatty acids (e.g., oleic acid, palmitic acid) with alcohols like methanol (B129727) and butanol, a key step in biodiesel production. researchgate.netmdpi.com
Acylation Reactions: The potent acidity of these catalysts also makes them suitable for Friedel-Crafts acylation reactions, where an acyl group is attached to an aromatic ring.
Catalyst Reusability: A major advantage demonstrated in numerous studies is the ability to recover and reuse these solid catalysts for multiple reaction cycles without a significant loss of activity. For instance, sulfonic acid-functionalized MIL-101 was reused five times without losing its catalytic effectiveness.
Role in Multi-Component Reactions and Carbon-Carbon Bond Formations
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Solid acid catalysts, including those functionalized with sulfonic acids, play a pivotal role in enabling these reactions by activating substrates and stabilizing intermediates. uq.edu.auuq.edu.au
The Brønsted acidity of the sulfonic acid group can catalyze key steps in MCRs, such as the formation of iminium ions, which are highly reactive electrophiles. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. Sulfonic acid-based mesostructures (SAMs) have been identified as having primary applications in MCRs and carbon-carbon bond coupling reactions. uq.edu.auuq.edu.au The use of task-specific ionic liquids functionalized with sulfonic acid groups has also proven effective in catalyzing MCRs. scielo.br
Furthermore, in the realm of carbon-carbon bond formation, oxidative sulfonylation reactions utilize sulfonyl sources to react with multiple bonds, generating sulfonyl radicals that can be trapped to form a variety of sulfur-containing organic molecules. researchgate.net
Role as a Chemical Building Block
Beyond its catalytic applications, this compound and its derivatives serve as important precursors and intermediates in the synthesis of more complex molecules, particularly in the fields of fluorinated compounds and materials science.
Precursor in the Synthesis of Complex Fluorinated Molecules
The presence of both a fluorine atom and a sulfonic acid group makes this compound a valuable synthon for introducing these functionalities into larger, more complex molecules. Fluorinated organic compounds often exhibit unique biological and physical properties, making them important in pharmaceuticals and materials science. nih.gov
The sulfonic acid group can be converted into other functional groups, such as sulfonyl fluorides (-SO₂F). nih.govresearchgate.net Sulfonyl fluorides are notable for their specific reactivity, serving as key motifs in the development of covalent inhibitors and chemical biology probes. nih.gov The synthesis of various fluorinated sulfonic acids has been explored, with these compounds demonstrating high stability and strong acidity, making them attractive candidates for further chemical elaboration. researchgate.net
Intermediates for Polymer and Material Science Applications (e.g., ionomers)
Fluorinated sulfonic acids are critical components in the synthesis of ionomers, which are polymers containing a small amount of ionic functional groups. windows.net These materials are of significant interest for applications such as ion-exchange membranes in fuel cells. researchgate.net
Perfluorinated sulfonic acid (PFSA) ionomers, like Nafion, are well-known examples where a fluorinated polymer backbone is functionalized with sulfonic acid side chains. nih.gov These sulfonic acid groups provide the polymer with its ion-conductive properties. nih.gov
Derivatives of this compound can be envisioned as monomers or functionalizing agents in polymerization reactions. For example, they could be incorporated into polymer backbones through various polymerization techniques, such as atom transfer radical polymerization (ATRP), after protecting the sulfonic acid group. nih.gov The resulting polymer can then be deprotected to yield a functional ionomer. The synthesis of polymers like poly(ethylene-co-tetrafluoroethylene) (ETFE) grafted with polystyrene sulfonic acid demonstrates a successful strategy for creating such functional materials. researchgate.net These ionomers combine the chemical resistance and stability of a fluorinated or hydrocarbon backbone with the ionic conductivity and hydrophilicity of the sulfonic acid groups. windows.netresearchgate.net
Applications in Advanced Analytical Chemistry (beyond basic identification)
Further investigation into specialized areas of analytical chemistry does not yield documented applications for this compound. The subsequent sections detail the lack of findings in the specific areas of inquiry.
Standards for Environmental Analysis of Related Compounds
There is no evidence to suggest that this compound is utilized as a standard for the environmental analysis of related compounds. The field of environmental analysis, particularly concerning organofluorine compounds, is dominated by the monitoring of per- and polyfluoroalkyl substances (PFAS). Analytical standards for PFAS are typically the compounds themselves, often isotopically labeled, to ensure accurate quantification in complex environmental matrices. A comprehensive search of scientific literature and catalogs from major chemical suppliers does not indicate that this compound serves as a reference material or standard for any regulated or emerging environmental contaminants.
Environmental Transformation Pathways and Fate
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a compound through non-biological processes such as sunlight (photolysis) and chemical reactions like hydrolysis and oxidation.
Direct photolysis of short-chain perfluoroalkyl substances (PFAS) like 2-fluoroethane-1-sulfonic acid in the environment is generally considered to be a minor degradation pathway. The carbon-fluorine bond is exceptionally strong and not readily cleaved by environmentally relevant wavelengths of sunlight. However, indirect photolytic processes, mediated by other substances in the environment, could potentially play a role. For instance, the presence of photosensitizers could facilitate the degradation of some organic compounds. Research on the photodegradation of other PFAS has shown that advanced oxidation processes, which generate highly reactive species like hydroxyl radicals, can be effective in breaking down these persistent compounds.
Due to the strength of the carbon-fluorine and carbon-carbon bonds, this compound is expected to be resistant to chemical hydrolysis under typical environmental pH conditions. The sulfonate group is also stable and not easily hydrolyzed.
Oxidation by common environmental oxidants is also likely to be a slow process. However, advanced oxidation processes (AOPs) that generate powerful oxidizing agents such as hydroxyl radicals (•OH) have been shown to degrade a variety of persistent organic pollutants. harvard.edu The hydroxyl radical is a highly reactive species that can initiate the degradation of organic molecules by abstracting a hydrogen atom or adding to a site of unsaturation. nih.gov In the case of this compound, the abstraction of a hydrogen atom from the ethyl group could be an initial step in its oxidative degradation.
Table 1: Inferred Abiotic Degradation Potential of this compound
| Degradation Process | Likelihood of Occurrence | Influencing Factors | Potential Byproducts |
| Direct Photolysis | Low | Wavelength of light, presence of photosensitizers | Not readily formed |
| Chemical Hydrolysis | Very Low | pH, temperature | Not readily formed |
| Chemical Oxidation | Low (with common oxidants), Moderate to High (with AOPs) | Presence of strong oxidizing agents (e.g., •OH) | Fluoride (B91410), sulfate, shorter-chain organic acids |
Biotransformation Processes in Environmental Compartments
Biotransformation involves the alteration of a chemical substance by living organisms. For this compound, this primarily involves microbial degradation and uptake and transformation by plants.
The biodegradation of highly fluorinated compounds is a challenging process for microorganisms due to the stability of the C-F bond. However, some microbes have evolved enzymatic machinery capable of cleaving this bond. The process of defluorination, the removal of fluorine from a molecule, is a key step in the breakdown of organofluorine compounds. researchgate.net
For alkanesulfonates, microbial desulfonation is a known metabolic pathway. nih.govd-nb.info This process involves the enzymatic cleavage of the carbon-sulfur bond, releasing the sulfonate group. It is plausible that the microbial degradation of this compound could be initiated by a desulfonation step, yielding 2-fluoroethanol (B46154). This intermediate could then potentially undergo further degradation, including enzymatic defluorination. Various enzymatic defluorination mechanisms are known, including hydrolytic, reductive, and oxidative pathways, often catalyzed by enzymes such as dehalogenases and monooxygenases. researchgate.net
Table 2: Potential Microbial Biotransformation of this compound
| Process | Key Enzymes | Potential Intermediates | Potential End Products |
| Desulfonation | Sulfonatases | 2-Fluoroethanol | Fluoride, acetate (B1210297), CO2 |
| Defluorination | Dehalogenases, Monooxygenases | Ethane-1,2-diol | Sulfate, CO2, water |
The uptake and translocation of PFAS in plants are influenced by the chain length of the compound. nih.gov Short-chain PFAS, such as this compound, generally exhibit higher mobility and are more readily taken up by plants from the soil and water compared to their long-chain counterparts. Once absorbed by the roots, these compounds can be translocated to other parts of the plant, including the shoots and leaves.
The biotransformation of organofluorine compounds in plants is an area of active research. fluorideresearch.org While some plants are known to metabolize certain fluorinated compounds, the extent to which this compound may be transformed within plant tissues is not well-documented. Potential metabolic pathways could involve conjugation with endogenous molecules, a common detoxification mechanism in plants.
Persistence and Transport in Environmental Matrices
The chemical properties of this compound, particularly its high polarity and the stability of the C-F bond, suggest that it is likely to be both persistent and mobile in the environment. nih.gov
Short-chain PFAS are known for their high mobility in soil and water. nih.govnih.gov The sulfonate group makes this compound highly water-soluble, facilitating its transport in surface water and groundwater. Its low potential for adsorption to soil and sediment particles further enhances its mobility.
The extreme persistence of the C-F bond means that compounds like this compound are not readily broken down under natural environmental conditions. nih.gov This persistence, combined with high mobility, can lead to the widespread distribution of these compounds in the environment and their potential to contaminate water resources. nih.govacs.org
Factors Influencing Environmental Mobility (e.g., soil, water, air)
The environmental mobility of this compound is significantly influenced by its physicochemical properties and the characteristics of the surrounding environmental matrices. As a short-chain PFSA, it exhibits high water solubility and a low potential for adsorption to soil and sediment particles. lcms.cz This high mobility facilitates its transport through aquatic systems and leaching from soil into groundwater.
Soil: The sorption of PFSAs to soil is influenced by factors such as the organic carbon content of the soil and its pH. Generally, sorption increases with the hydrophobicity of the compound. researchgate.net However, for short-chain PFSAs like this compound, this interaction is weak, leading to significant mobility in the soil column. researchgate.net The presence of other organic and inorganic compounds can also affect its sorption behavior. For instance, soil organic matter can either enhance or reduce sorption depending on its composition, while certain minerals with positively charged surfaces, like alumina, have been shown to sorb PFASs through electrostatic interactions. frontiersin.orgepa.gov
Water: In aquatic environments, this compound is highly soluble and exists predominantly in its anionic form. This contributes to its persistence and widespread distribution in surface water and groundwater. nih.gov Its low volatility means it is not readily transferred from water to the atmosphere.
Air: While direct volatilization from water is limited, the presence of this compound and other short-chain PFSAs in the atmosphere is possible through the atmospheric transport and subsequent degradation of volatile precursor compounds. researchgate.net
Below is an interactive data table summarizing the key factors influencing the environmental mobility of short-chain PFSAs, including this compound.
| Environmental Compartment | Key Influencing Factors | General Mobility Trend for Short-Chain PFSAs |
| Soil | Soil Organic Carbon (SOC) content, pH, Mineralogy | High mobility, low sorption |
| Water | High water solubility, Anionic nature | High persistence and transport |
| Air | Transport of volatile precursors | Potential for long-range transport |
Long-Range Atmospheric Transport and Deposition
The long-range atmospheric transport of this compound is primarily believed to occur through the transport of its volatile precursors. researchgate.net These precursor compounds, which are more volatile than the sulfonic acid itself, can be transported over vast distances in the atmosphere. mdpi.com Intercontinental atmospheric transport can happen over a period of three to thirty days. eurochlor.org
Once in the atmosphere, these precursors undergo chemical transformations, leading to the formation of this compound, which is then deposited onto land and into water bodies in regions far from its original source. rsc.org This mechanism contributes to the global distribution of short-chain PFSAs, including their presence in remote environments such as the Arctic. researchgate.net The deposition can occur through both wet (rain and snow) and dry deposition processes.
Environmental Monitoring Methodologies for Transformation Products
Effective monitoring of this compound and its transformation products in the environment requires sophisticated analytical techniques capable of detecting these compounds at very low concentrations.
Development of Analytical Methods for Metabolites and Precursors
The primary analytical technique for the detection and quantification of short-chain PFSAs, including this compound, and their potential precursors is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). sgsaxys.comrestek.com This method offers high sensitivity and selectivity, which are essential for analyzing complex environmental samples.
Recent advancements in analytical methodologies have focused on developing methods for ultrashort-chain PFAS, which includes C2 compounds like this compound. These methods often utilize specialized liquid chromatography columns and isotope dilution techniques to achieve low detection limits, in the nanogram per liter (ng/L) range. sgsaxys.com
The total oxidizable precursor (TOP) assay is another valuable tool. This method involves oxidizing precursor compounds in a sample to their corresponding terminal PFAAs, which can then be measured. The difference in PFAA concentrations before and after oxidation provides an estimate of the total precursor content. epa.govepa.gov
The development of these analytical methods is crucial for understanding the complete environmental burden of this compound, as they allow for the monitoring of not only the parent compound but also its precursors that can act as a long-term source of contamination. nih.gov
Below is an interactive data table summarizing the analytical methods for short-chain PFSAs and their precursors.
| Analytical Technique | Target Analytes | Key Advantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Short-chain PFSAs, Precursors | High sensitivity and selectivity |
| Total Oxidizable Precursor (TOP) Assay | Total PFAS precursors | Provides an integrated measure of precursor contamination |
| High-Resolution Mass Spectrometry (HRMS) | Known and unknown PFAS | Enables identification of novel transformation products |
Advanced Analytical Strategies for Environmental and Mechanistic Studies
Chromatographic Separation Techniques
Chromatographic methods coupled with mass spectrometry are fundamental for the analysis of fluorinated sulfonic acids in various environmental matrices. These techniques provide the necessary selectivity and sensitivity for trace-level detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal analytical technique for the determination of 2-fluoroethane-1-sulfonic acid and other short-chain PFAS in environmental samples. restek.com The inherent high polarity and water solubility of these compounds make them well-suited for LC-based separation.
Chromatographic Columns: A significant challenge in the analysis of highly polar short-chain PFAS like this compound is achieving adequate retention on conventional reversed-phase C18 columns. halocolumns.com To address this, specialized column chemistries have been developed and employed. Mixed-mode chromatography, which integrates both reversed-phase and ion-exchange retention mechanisms, has demonstrated considerable success in the analysis of ultrashort-chain PFAS. sciex.com An alternative approach involves hydrophilic interaction liquid chromatography (HILIC), which can enhance the retention of these polar analytes. elementlabsolutions.com Furthermore, the incorporation of a delay column in the LC system is a widely adopted strategy to mitigate background contamination originating from the instrument itself. sciex.com
Mobile Phases: The mobile phase composition is critical for effective separation and typically involves a gradient mixture of water and an organic solvent, most commonly methanol (B129727) or acetonitrile. To improve chromatographic peak shapes and enhance ionization efficiency, additives such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are frequently incorporated into the mobile phase.
Mass Spectrometry Detection: Electrospray ionization (ESI) operating in the negative ion mode is the standard for the detection of sulfonic acids. The exceptional selectivity and sensitivity of tandem mass spectrometry are leveraged through selected reaction monitoring (SRM), a technique where specific precursor and product ion transitions are monitored for each target analyte.
Interactive Data Table: LC-MS/MS Parameters for the Analysis of Short-Chain Perfluoroalkyl Sulfonic Acids (as a proxy for this compound)
| Parameter | Setting | Reference Compound(s) |
| LC Column | Mixed-mode (reversed-phase/anion-exchange) | Ultrashort-chain PFAAs |
| HILIC | Ultrashort-chain PFAAs | |
| Mobile Phase A | Water with ammonium acetate/formate | PFEtS, PFPrS |
| Mobile Phase B | Methanol or Acetonitrile | PFEtS, PFPrS |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | PFEtS, PFPrS |
| MS/MS Mode | Selected Reaction Monitoring (SRM) | PFEtS, PFPrS |
Gas Chromatography for Volatile Fluorinated Species
The direct analysis of highly polar and non-volatile compounds such as sulfonic acids by gas chromatography (GC) is generally not feasible. However, through a chemical derivatization step designed to increase the volatility of the analyte, GC coupled with mass spectrometry (GC-MS) can serve as an alternative analytical approach for some PFAS. For short-chain sulfonic acids, this method is considerably less common than LC-MS/MS.
Advanced Sample Preparation and Extraction Methods
The accuracy and reliability of the quantitative analysis of this compound are heavily dependent on the efficiency of its extraction and pre-concentration from complex environmental matrices.
Solid-Phase Extraction and Microextraction Techniques
Solid-phase extraction (SPE) is the most widely utilized technique for the isolation and enrichment of PFAS, including short-chain sulfonic acids, from aqueous samples. nelac-institute.org
SPE Sorbents: Weak anion exchange (WAX) sorbents are frequently chosen for the effective extraction of acidic PFAS. Polymeric reversed-phase sorbents are also commonly used. For the challenging retention of short-chain PFAS, mixed-mode sorbents that offer both reversed-phase and anion-exchange functionalities can provide superior performance.
Microextraction: An emerging and promising alternative to conventional SPE is micro-solid-phase extraction (μSPE). This technique offers several key advantages, including significantly reduced sample and solvent consumption, as well as faster extraction times. nih.goveprep-analytical.com A notable application is a μSPE method that utilizes a mixed-mode sorbent composed of C18 and aminopropyl silica (B1680970), which has been successfully applied to the extraction of both long- and short-chain PFAS from surface water samples. nih.govresearchgate.net
Interactive Data Table: Solid-Phase Extraction Protocols for Short-Chain PFAS
| Parameter | Protocol | Reference Compound(s) |
| SPE Sorbent | Weak Anion Exchange (WAX) | Short-chain PFSAs |
| Mixed-mode (e.g., C18 + aminopropyl silica) | Short- and long-chain PFAS | |
| Sample Pre-treatment | Acidification to approximately pH 3 | Short-chain PFAS |
| Elution Solvent | Methanol with a basic modifier (e.g., ammonium hydroxide) | Short-chain PFSAs |
| Micro-SPE Volume | 2 mL | Short- and long-chain PFAS |
Matrix Effects in Complex Environmental Samples
A significant challenge in the LC-MS/MS analysis of PFAS is the phenomenon of matrix effects, which manifest as either suppression or enhancement of the analyte signal due to the presence of co-extracted compounds from the sample matrix. nelac-institute.org These effects can lead to substantial inaccuracies in quantification. The most effective and widely accepted strategy to compensate for matrix effects is the use of isotope dilution, where isotopically labeled internal standards are introduced into the sample at the beginning of the analytical procedure. sgsaxys.com
Isotope Tracing and Labeling for Pathway Elucidation
Isotope tracing and labeling techniques are invaluable tools for unraveling the environmental fate and transformation pathways of chemical contaminants. While specific studies focusing on this compound are currently lacking, the fundamental principles of isotope analysis are directly applicable.
Compound-specific isotope analysis (CSIA) has the potential to provide critical insights into the sources and degradation pathways of PFAS. serdp-estcp.mil By precisely measuring the stable isotope ratios of elements such as carbon and sulfur within the PFAS molecules, it may be feasible to differentiate between various sources of contamination and to monitor transformation processes occurring in the environment. serdp-estcp.milgoldschmidt.info The use of an isotopically labeled standard of this compound in controlled laboratory experiments would enable the unambiguous tracking of its degradation products, thereby facilitating the detailed elucidation of its transformation pathways in different environmental compartments.
Chemometric Approaches for Data Interpretation
The analysis of environmental samples for contaminants like this compound often generates large and complex datasets. Chemometric methods, which involve the use of multivariate statistics, are essential for extracting meaningful information from this data. These approaches can help in identifying sources of contamination, understanding the relationships between different chemicals, and predicting the environmental behavior of compounds.
For studies involving this compound, several chemometric techniques could be particularly useful:
Principal Component Analysis (PCA) : This technique can be used to reduce the dimensionality of a dataset while retaining most of the original variance. For example, PCA could be applied to a dataset of various PFAS concentrations in a river to identify patterns and group sampling sites with similar contamination profiles.
Cluster Analysis (CA) : This method groups similar objects together. In an environmental context, CA could be used to group different water samples based on their chemical composition, potentially revealing different sources of pollution.
The application of these chemometric tools can lead to a more comprehensive understanding of the environmental distribution and fate of this compound and other co-contaminants. nih.gov
Table 3: Application of Chemometric Techniques to Environmental Data of Fluorinated Compounds
| Chemometric Technique | Objective | Example Application for Fluorinated Compounds | Reference |
| Principal Component Analysis (PCA) | Identify patterns and correlations in multivariate data. | Differentiating sources of PFAS contamination in groundwater based on the relative abundance of different PFAS congeners. | nasa.gov |
| Cluster Analysis (CA) | Group similar samples or variables. | Grouping surface water samples based on their PFAS profiles to identify distinct contamination zones. | nih.gov |
| Positive Matrix Factorization (PMF) | Apportion the contributions of different sources. | Quantifying the contribution of industrial effluent versus municipal wastewater to the PFAS load in a river. | nih.gov |
Future Research Directions and Unaddressed Challenges
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of organofluorine compounds has traditionally relied on methods that can be resource-intensive and environmentally taxing. societechimiquedefrance.fr A primary challenge for the future study of 2-fluoroethane-1-sulfonic acid is the development of synthetic pathways that align with the principles of green chemistry. researchgate.net Current methods for producing fluorinated sulfonic acids often involve the hydrolysis of corresponding sulfonyl fluorides, which may require harsh conditions or the use of hazardous reagents. google.com
Future research must prioritize the design of routes that are more atom-efficient, utilize less hazardous materials, and reduce energy consumption. societechimiquedefrance.fr This could involve exploring catalytic methods that enable the direct and selective introduction of fluorine and sulfonic acid functionalities into an ethane (B1197151) backbone. digitellinc.comoup.com The use of greener solvents like water or ionic liquids, microwave-assisted synthesis, and the development of organocatalytic or photocatalytic systems are promising avenues that have been successfully applied to other organofluorine compounds. researchgate.net
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Feature | Traditional Synthesis (e.g., via Sulfonyl Halides) | Potential Sustainable Synthesis |
| Fluorinating Agent | Often harsh and hazardous reagents | Milder, more selective catalytic fluorination |
| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |
| Energy Input | Potentially high energy requirements societechimiquedefrance.fr | Microwave-assisted or photocatalytic reactions at lower temperatures |
| Byproducts | May generate significant waste streams | Higher atom economy, producing benign byproducts like water societechimiquedefrance.fr |
| Catalysis | Often stoichiometric reagents | Use of recyclable organocatalysts or photocatalysts researchgate.net |
Deeper Mechanistic Understanding of Fluorine-Sulfur Chemistry
The interaction between the fluorine atom and the sulfonic acid group in this compound is central to its chemical identity and reactivity. The strong electron-withdrawing nature of fluorine significantly influences the acidity of the sulfonic acid group. A profound, mechanistic understanding of this intramolecular relationship is currently lacking and represents a significant research challenge.
Future investigations should focus on elucidating the electronic effects at play and how they govern the compound's stability and reaction pathways. The field of Sulfur(VI)–Fluoride (B91410) Exchange (SuFEx) chemistry, a set of click reactions involving the S-F bond, provides a framework for understanding the reactivity of related compounds. nih.gov Mechanistic studies, combining experimental kinetics and computational modeling, could reveal how this compound participates in or is formed by such reactions. nih.govacs.org Understanding these fundamentals is critical for controlling its reactivity and designing new applications. acs.org The partnership between sulfur and fluorine is known to create unique chemical reactivities, and a detailed study of this specific molecule would contribute valuable knowledge to this area. researchgate.net
Exploration of New Catalytic Applications in Challenging Reactions
Sulfonic acids are renowned for their use as strong Brønsted acid catalysts in a multitude of organic reactions. wikipedia.org Perfluorinated sulfonic acids, such as those found in Nafion resins, exhibit exceptionally high acidity and are used in industrial catalysis. ijmerr.com The partially fluorinated structure of this compound suggests it could possess unique catalytic properties, potentially bridging the gap between traditional hydrocarbon-based sulfonic acids and their perfluorinated counterparts.
A key research direction is to synthesize and evaluate this compound as a catalyst in challenging reactions such as esterifications, alkylations, and dehydration processes. researchgate.netmdpi.com Its single fluorine atom may impart favorable properties, such as enhanced thermal stability and acidity, without the extreme hydrophobicity of perfluorinated analogues. Research could involve immobilizing the acid on solid supports to create heterogeneous catalysts, which offer advantages in terms of catalyst separation, recyclability, and process sustainability. mdpi.comscispace.com The versatility of sulfonic acid catalysts is vast, and exploring the specific activity of this fluorinated version could uncover new efficiencies in chemical synthesis. google.com
Comprehensive Modeling of Environmental Behavior and Long-Term Fate
The strength of the carbon-fluorine bond makes many organofluorine compounds highly persistent in the environment, leading to concerns about their long-term fate and potential for bioaccumulation. wikipedia.orgnih.gov Compounds like perfluorooctanesulfonic acid (PFOS) are known persistent organic pollutants. wikipedia.org While this compound is structurally much simpler, a critical and unaddressed challenge is to understand its environmental behavior.
Future research must involve a combination of experimental and computational modeling to predict its long-term fate. Studies should investigate its potential for degradation (biotic and abiotic), mobility in soil and water, and potential for bioaccumulation. The biotransformation of related compounds, such as 6:2 fluorotelomer sulfonic acid (6:2 FTSA), has been studied, revealing that degradation pathways can be complex and influenced by environmental conditions. acs.org Developing predictive models that incorporate the physicochemical properties of this compound would be essential for conducting a thorough risk assessment before any potential large-scale application. scienmag.com
Integration of Advanced Spectroscopic and Computational Techniques for Predictive Chemistry
A significant hurdle in the study of novel fluorinated molecules is their characterization and the prediction of their properties. The integration of advanced spectroscopic methods, particularly 19F Nuclear Magnetic Resonance (NMR), with computational chemistry is a powerful strategy to overcome this challenge. nih.gov
Future research on this compound should leverage these tools from the outset. Density Functional Theory (DFT) calculations can be used to predict 19F NMR chemical shifts with high accuracy, aiding in structural confirmation and purity analysis. acs.orgnih.gov Computational methods can also predict a wide range of properties, from molecular geometries and reaction energetics to acidity and environmental partitioning coefficients, providing crucial data where experimental values are lacking. pittcon.org This predictive approach can guide experimental work, saving time and resources. By combining computational predictions with experimental validation, researchers can build a comprehensive profile of this compound, accelerating the discovery of its properties and potential applications. nih.gov
Table 2: Role of Advanced Techniques in Characterizing this compound
| Technique | Application for this compound | Anticipated Insight |
| 19F NMR Spectroscopy | Structural verification and quantification. nih.gov | Unambiguous confirmation of the C-F bond and molecular structure. |
| Density Functional Theory (DFT) | Prediction of NMR spectra, acidity (pKa), bond energies, and reaction pathways. acs.orgresearchgate.net | A priori understanding of chemical properties and reactivity. |
| Molecular Dynamics (MD) Simulations | Modeling interactions with solvents (e.g., water) and biological membranes. | Insight into solubility, environmental mobility, and bioaccumulation potential. |
| LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) | Identification of trace-level transformation products in environmental or reaction studies. nih.gov | Elucidation of degradation pathways and reaction mechanisms. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-fluoroethane-1-sulfonic acid, and how can purity be optimized?
- Methodology :
- Fluorination : Introduce fluorine via nucleophilic substitution using potassium fluoride (KF) or silver fluoride (AgF) on ethane sulfonic acid precursors under anhydrous conditions .
- Purification : Employ ion-exchange chromatography to remove ionic impurities, followed by recrystallization in polar aprotic solvents (e.g., acetonitrile) to achieve >99% purity .
- Validation : Confirm purity via NMR (expected singlet at δ -120 to -140 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Spectroscopy : Use NMR to confirm hydrogen environments (e.g., CH groups adjacent to sulfonic acid) and FTIR to identify sulfonic acid S=O stretching (1050–1200 cm) .
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict acidity (pKa ≈ -1.5 to -2.5) .
- X-ray Diffraction : Resolve crystal structure for bond-length validation (C-F: ~1.39 Å; S-O: ~1.43 Å) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination position) influence proton conductivity in this compound-based ionomers?
- Methodology :
- Morphology Studies : Use small-angle X-ray scattering (SAXS) to correlate fluorination-induced hydrophobicity with hydrophilic domain size (5–20 nm typical for PFSA ionomers) .
- Electrochemical Testing : Measure proton conductivity via electrochemical impedance spectroscopy (EIS) under controlled humidity (20–90% RH). Compare with non-fluorinated analogs to isolate fluorine’s impact .
- Molecular Dynamics (MD) : Model water diffusion coefficients and sulfonic acid group mobility to predict conductivity trends .
Q. What experimental strategies resolve contradictions in reported degradation mechanisms of this compound under oxidative conditions?
- Methodology :
- Accelerated Stress Tests : Expose samples to Fenton’s reagent (HO/Fe) and monitor decomposition via LC-MS for fluoro-organic byproducts (e.g., fluoroacetate) .
- Surface Analysis : Apply X-ray photoelectron spectroscopy (XPS) to detect sulfur oxidation states (e.g., sulfate vs. sulfonic acid) on degraded membranes .
- Collaborative Validation : Cross-validate results with independent labs using standardized protocols (e.g., ASTM D7904) to minimize methodological bias .
Q. How can computational models predict the solvation dynamics of this compound in aqueous vs. organic solvents?
- Methodology :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate solvent interactions at the sulfonic acid site, focusing on hydrogen-bonding networks .
- Free Energy Calculations : Use metadynamics to estimate solvation free energy differences (ΔG) between water and ethanol .
- Validation : Compare with experimental data (e.g., solubility parameters from Hansen solubility tests) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for reconciling conflicting ion transport data across studies?
- Methodology :
- Multivariate Analysis : Apply principal component analysis (PCA) to identify experimental variables (e.g., humidity, membrane thickness) causing discrepancies .
- Error Propagation Modeling : Quantify uncertainty in conductivity measurements using Monte Carlo simulations .
- Open Data Sharing : Publish raw datasets in repositories like Zenodo to enable independent verification .
Q. How can researchers design experiments to investigate structure-property relationships in this compound derivatives?
- Methodology :
- Combinatorial Synthesis : Prepare a library of derivatives with systematic fluorine substitutions (e.g., 1-fluoro vs. 2-fluoro isomers) .
- High-Throughput Screening : Use automated titration (e.g., robotic pH stat) to rapidly assess acidity and ion-exchange capacity .
- Machine Learning : Train models on experimental data (e.g., conductivity vs. fluorine content) to predict optimal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
